molecular formula C18H18N4O B2509628 2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine CAS No. 2380168-66-9

2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine

Cat. No.: B2509628
CAS No.: 2380168-66-9
M. Wt: 306.369
InChI Key: YNZSTFNGSUGXAX-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a pyrido[3,4-d]pyrimidine moiety and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrido[3,4-d]pyrimidine Core: The pyrido[3,4-d]pyrimidine core is synthesized through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Attachment of 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide or a dihaloalkane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine involves inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts kinase signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine is unique due to its specific structural features, such as the morpholine ring and the 4-methylphenyl group, which contribute to its distinct binding affinity and selectivity for certain kinases. This uniqueness makes it a valuable compound for targeted cancer therapy research .

Properties

IUPAC Name

2-(4-methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-2-4-14(5-3-13)17-11-22(8-9-23-17)18-15-6-7-19-10-16(15)20-12-21-18/h2-7,10,12,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZSTFNGSUGXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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